dibenzyl diselenide chemical properties and structure
dibenzyl diselenide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzyl diselenide [(BnSe)₂], a prominent organoselenium compound, has garnered significant attention in the fields of organic synthesis, materials science, and biomedicine. This document provides an in-depth analysis of its core chemical properties, structural features, and multifaceted biological activities. Detailed experimental protocols for its synthesis and key assays are presented, alongside visualizations of its known signaling pathways, offering a comprehensive resource for researchers and professionals.
Chemical Properties and Structure
Dibenzyl diselenide is a stable, yellow crystalline solid at room temperature.[1][2] Its reactivity is largely governed by the relatively weak selenium-selenium (Se-Se) bond, which can be cleaved under various conditions, including reduction, oxidation, and photolysis.[1] This reactivity makes it a valuable reagent in organic synthesis for the introduction of selenium moieties.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of dibenzyl diselenide is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 1482-82-2 | [1][3][4][5] |
| Molecular Formula | C₁₄H₁₄Se₂ | [5][6] |
| Molecular Weight | 340.18 g/mol | [3] |
| Appearance | Light yellow to yellow-orange crystalline powder | [1][2][3] |
| Melting Point | 91-93 °C | [1][2][3] |
| Solubility | Soluble in hot toluene, water soluble | [3] |
| Stability | Decomposes slowly in air; should be stored under an inert atmosphere. | [4] |
Structural Characteristics
Further crystallographic studies are required to determine the precise bond lengths and angles for dibenzyl diselenide.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for the characterization of dibenzyl diselenide.
| Nucleus | Chemical Shift (δ) / ppm | Solvent | Reference(s) |
| ¹H NMR | Identical to commercially available dibenzyl diselenide | CDCl₃ | [3] |
| ¹³C NMR | Data available from Cava J. Org. Chem. 42, 2937(1977) | - | [5] |
| ⁷⁷Se NMR | A characteristic single peak | - | [4] |
Synthesis and Reactivity
Dibenzyl diselenide can be synthesized through several routes, most commonly involving the reaction of a benzyl halide with a selenium source.[1][7]
Synthesis of Dibenzyl Diselenide
A common and efficient method for the synthesis of dibenzyl diselenide involves the reduction of elemental selenium followed by reaction with a benzyl halide.
This protocol outlines the synthesis of dibenzyl diselenide from elemental selenium and benzyl bromide.
Materials:
-
Elemental selenium powder
-
Sodium borohydride (NaBH₄)
-
Benzyl bromide
-
Tetrahydrofuran (THF)
-
Water
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend elemental selenium in a mixture of THF and water.
-
Slowly add sodium borohydride to the suspension. The disappearance of the black selenium powder indicates the formation of sodium selenide.
-
To the resulting solution, add benzyl bromide dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.[8]
Key Reactions
The Se-Se bond in dibenzyl diselenide is susceptible to cleavage, leading to a variety of useful transformations.
-
Reduction: Reduction with agents like sodium borohydride yields benzyl selenolates, which are potent nucleophiles.
-
Oxidation: Oxidation with reagents such as chlorine can produce benzyl selenium chloride.[4]
-
Homolytic Cleavage: UV light or heat can induce homolytic cleavage of the Se-Se bond to generate benzyl selenyl radicals.[1]
Biological and Pharmacological Significance
Dibenzyl diselenide exhibits a range of biological activities, making it a compound of interest for drug development.[1][2] Its effects are often context-dependent, acting as both an antioxidant and a pro-oxidant.[4]
Antioxidant Activity
Dibenzyl diselenide demonstrates antioxidant properties primarily through two mechanisms: mimicking the action of glutathione peroxidase (GPx) and activating the Nrf2 signaling pathway.[9]
Dibenzyl diselenide can catalytically reduce harmful reactive oxygen species (ROS), such as hydrogen peroxide, using glutathione (GSH) as a reductant. This process mimics the function of the endogenous antioxidant enzyme GPx.
Dibenzyl diselenide can induce the expression of phase II antioxidant enzymes by activating the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[9] Upon activation, Nrf2 translocates to the nucleus, where it binds to the ARE and initiates the transcription of various cytoprotective genes.
Anticancer Activity
Dibenzyl diselenide has demonstrated potent anticancer effects in various cancer cell lines.[4][10][11] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and the generation of oxidative stress leading to ferroptosis.[4][10]
In triple-negative breast cancer cells, benzylic diselenides have been shown to exert their anticancer effects by suppressing the Akt/β-catenin signaling pathway in a ROS-dependent manner.[10][11] This leads to the downregulation of β-catenin, a key protein in cell proliferation and survival.
In pancreatic cancer cells, dibenzyl diselenide has been found to induce ferroptosis, an iron-dependent form of regulated cell death.[4] This is achieved by increasing intracellular ROS and mitochondrial iron availability, leading to lipid peroxidation and ultimately, cell death.[4]
Experimental Protocols
Detailed methodologies for key experiments are crucial for the reproducible investigation of dibenzyl diselenide.
In Vitro Antioxidant Activity Assays
Principle: This assay measures the ability of an antioxidant to reduce the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, resulting in a color change from purple to yellow.
Procedure:
-
Prepare a stock solution of dibenzyl diselenide in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of the test compound.
-
In a 96-well plate, add a solution of DPPH in methanol to each well.
-
Add the different concentrations of the test compound or a standard antioxidant (e.g., ascorbic acid) to the wells.
-
Incubate the plate in the dark at room temperature.
-
Measure the absorbance at a specific wavelength (typically ~517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
Conclusion
Dibenzyl diselenide is a versatile organoselenium compound with well-defined chemical properties and a diverse range of biological activities. Its utility in organic synthesis is complemented by its potential as a therapeutic agent, particularly in the realms of antioxidant and anticancer applications. The detailed information and protocols provided in this guide serve as a valuable resource for researchers seeking to explore the full potential of this intriguing molecule. Further research into its precise molecular targets and in vivo efficacy is warranted to translate its promising preclinical findings into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Dibenzyl diselenide | 1482-82-2 [chemicalbook.com]
- 4. Dibenzyl Diselenide | Organoselenium Reagent [benchchem.com]
- 5. Dibenzyl diselenide | C14H14Se2 | CID 95955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - Dibenzyl diselenide (C14H14Se2) [pubchemlite.lcsb.uni.lu]
- 7. Synthesis of Dibenzylic Diselenides Using Elemental Selenium - ChemistryViews [chemistryviews.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthetic Benzylic Diselenides and Disulfides: Potential Anticancer Activities via Modulation of the ROS-Dependent Akt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
